molecular formula C7H11NO3 B3348203 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- CAS No. 158414-69-8

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-

Cat. No.: B3348203
CAS No.: 158414-69-8
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-YFKPBYRVSA-N
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Description

Chemical Name: (2S)-6-Oxo-2-piperidinecarboxylic acid methyl ester Synonyms: 6-Oxo-L-pipecolic acid methyl ester, Methyl (2S)-6-oxopiperidine-2-carboxylate CAS Number: 34622-39-4 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.16 g/mol Structure: A six-membered piperidine ring with a ketone group at position 6, a carboxylic acid methyl ester at position 2, and an (S)-configured stereocenter at C2.

Properties

IUPAC Name

methyl (2S)-6-oxopiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456084
Record name 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-69-8
Record name 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- can be achieved through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of L-glutamic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and ligands is common to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include functionalized β-lactam N-heterocycles and other derivatives that are useful in various chemical syntheses .

Scientific Research Applications

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including β-lactam N-heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors for FK506-binding proteins.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes, such as FK506-binding proteins, by binding to their active sites and blocking their activity. This interaction can modulate various biological processes and has potential therapeutic applications .

Comparison with Similar Compounds

Key Properties :

  • Stereochemistry : The (2S) configuration is critical for biological activity, as seen in its role as a metabolic intermediate in Fritillaria thunbergii .
  • Functionality : The 6-oxo group enhances electrophilicity, while the methyl ester improves membrane permeability compared to free carboxylic acids.
  • Applications : Used in synthetic routes for alkaloids and bioactive molecules (e.g., viridivarine analogs) .

Comparison with Structural Analogs

Substituent Variations in Piperidinecarboxylates

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences from Target Compound Biological/Industrial Relevance Reference
Methyl (2S,4R)-4-methyl-2-piperidinecarboxylate hydrochloride 98645484 C₈H₁₆ClNO₂ 4-Methyl substituent; hydrochloride salt Additional methyl group alters steric bulk; enhanced crystallinity due to salt formation Intermediate in peptide synthesis
Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 3885-76-5 C₁₀H₁₅NO₃ Bicyclic scaffold (azabicyclo[2.2.2]octane) Rigid bicyclic structure limits ring flexibility Used in heterocyclic drug design
Methyl 1-methylpiperidine-2-carboxylate 1690-74-0 C₈H₁₅NO₂ N-Methylation at position 1 Increased lipophilicity; reduced hydrogen-bonding capacity Solubility modifier in formulations

Key Observations :

  • Ring Rigidity : Bicyclic analogs (e.g., CAS 3885-76-5) restrict conformational flexibility, which may enhance target selectivity but reduce metabolic stability .
  • N-Methylation : Methylation at nitrogen (CAS 1690-74-0) increases lipophilicity, improving blood-brain barrier penetration but reducing solubility .

Ester Group Modifications

Compound Name Ester Group Solubility (LogP) Stability in Physiological pH Applications Reference
(2S)-6-Oxo-2-piperidinecarboxylic acid methyl ester Methyl 0.89 Stable in acidic conditions Metabolic profiling
3-Cyclohexylpropyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate 3-Cyclohexylpropyl 3.12 Hydrolytically stable Prodrug design
Ethyl 5,6-dihydro-2-oxo-1(2H)-pyridinecarboxylate Ethyl 1.45 Prone to hydrolysis Agrochemical intermediates

Key Findings :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 190079-66-4) are more lipophilic but less stable under basic conditions, limiting their utility in oral drug formulations .
  • Bulky Esters : Cyclohexylpropyl esters (CAS 152754-34-2) enhance hydrolytic stability, making them suitable for prolonged-release formulations .

Stereochemical and Functional Group Comparisons

Compound Name Stereochemistry Functional Groups Pharmacological Impact Reference
(2S)-6-Oxo-2-piperidinecarboxylic acid methyl ester (2S) 6-Oxo, methyl ester Binds selectively to plant metabolic enzymes
(2R,7aR)-3a-(2E,4E)-2,4-hexadienyloctahydro-2-benzofuranyl derivative (2R,7aR) Hexadienyl, benzofuranyl Exhibits antifungal activity
AP20187 (FK506 analog) (2S,2'S) Trimethoxyphenyl, dimerization motifs Induces protein dimerization in cellular assays

Notable Contrasts:

  • Complex Scaffolds : AP20187 demonstrates how piperidinecarboxylates can be engineered into multifunctional biochemical tools .

Biological Activity

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with a carboxylic acid and a keto group. Its molecular formula is C₇H₁₃NO₃, and it has a molecular weight of approximately 157.19 g/mol. The stereochemistry at the 2-position is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-piperidinecarboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs showed promising activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MIC) were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Analog AMRSA8
Analog BE. coli16

These results suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.

Immunosuppressive Effects

The compound has been explored for its immunosuppressive effects, particularly in the context of FK506 analogs. A study highlighted that derivatives of 2-piperidinecarboxylic acid could inhibit FKBP51, a protein involved in steroid hormone receptor maturation. This inhibition may have therapeutic implications for conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.

Antiviral Activity

Recent investigations into the antiviral potential of 2-piperidinecarboxylic acid derivatives have shown promise against influenza viruses. One study found that a specific derivative reduced viral load significantly in infected mice models:

Treatment GroupViral Load Reduction (%)
Control0
Treatment A85
Treatment B70

The antiviral mechanism appears to involve direct inhibition of viral replication.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a novel derivative of 2-piperidinecarboxylic acid in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, supporting the compound's potential as a new antimicrobial agent.

Case Study 2: Immunomodulatory Effects

In a preclinical study involving autoimmune mice models, treatment with the methyl ester derivative resulted in decreased inflammatory markers and improved clinical scores in comparison to untreated controls. This suggests its potential utility in managing autoimmune disorders.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg following intravenous administration. These parameters indicate good systemic exposure and potential for oral dosing regimens.

Safety Profile

Toxicological assessments have shown that derivatives of 2-piperidinecarboxylic acid do not exhibit acute toxicity up to doses of 2000 mg/kg in animal models. This safety profile is critical for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S)-2-piperidinecarboxylic acid, 6-oxo-, methyl ester, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Start with (S)-piperidine-2-carboxylic acid derivatives. Introduce the 6-oxo group via oxidation using catalytic KMnO₄ or RuO₂ under acidic conditions .
  • Esterification : Methyl ester formation can be achieved via Fischer esterification (H₂SO₄/MeOH) or coupling reagents like DCC/DMAP .
  • Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjust temperature (40–60°C) to minimize side products. Use HPLC (C18 column, UV detection at 210 nm) for purity assessment .

Q. How can the stereochemical integrity of the (2S) configuration be validated during synthesis?

  • Analytical approach :

  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Compare retention times with authentic standards .
  • Optical rotation : Measure specific rotation ([α]D) in methanol and cross-reference with literature values (e.g., PubChem data for analogous compounds) .

Q. What are the critical safety precautions for handling this compound in the lab?

  • Safety protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (N95) if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood. Avoid skin contact due to potential mutagenicity (IARC Group 2B classification for similar piperidine derivatives) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability analysis :

  • pH studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via LC-MS over 72 hours. Hydrolysis of the ester group is expected at pH >10 .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .

Q. How can contradictions in NMR spectral data (e.g., unexpected splitting patterns) be resolved?

  • Troubleshooting :

  • Dynamic effects : Piperidine ring puckering may cause splitting in 1H^1H NMR. Record spectra at elevated temperatures (50°C) to average conformers .
  • 2D NMR : Perform 1H^1H-13C^13C HSQC and COSY to assign overlapping signals. For example, the 6-oxo group’s carbonyl carbon should appear at ~170 ppm in 13C^13C NMR .

Q. What strategies mitigate low yields in coupling reactions involving this compound?

  • Optimization framework :

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings or HATU/DIPEA for amide bond formation.
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility. Pre-activate carboxylic acid intermediates with EDC/HOBt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Reactant of Route 2
Reactant of Route 2
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-

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